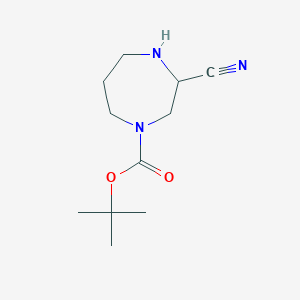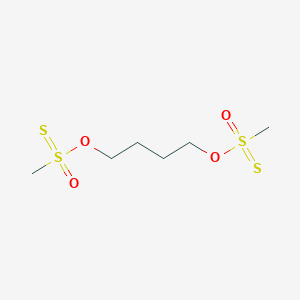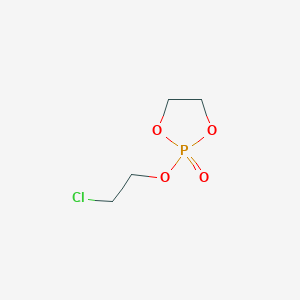
tert-Butyl 3-cyano-1,4-diazepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-cyano-1,4-diazepane-1-carboxylate: is an organic compound belonging to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-cyano-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the Diazepane Ring: The starting material, often a suitable diamine, undergoes cyclization to form the diazepane ring. This can be achieved through various methods, including intramolecular cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions. Common reagents include cyanogen bromide or other cyanating agents.
Protection of the Amino Group: The tert-butyl group is introduced to protect the amino group, often using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
Oxidation: tert-Butyl 3-cyano-1,4-diazepane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyanogen bromide, other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives, often amines or alcohols.
Substitution: Various substituted diazepane derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, tert-Butyl 3-cyano-1,4-diazepane-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It may also serve as a building block for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising scaffold for the development of new therapeutics.
Industry
In the chemical industry, this compound is used as an intermediate in the production of various fine chemicals and specialty materials. Its stability and reactivity make it suitable for large-scale synthesis.
作用機序
The mechanism of action of tert-Butyl 3-cyano-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tert-butyl group provides steric protection, enhancing the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
tert-Butyl 1,4-diazepane-1-carboxylate: Lacks the cyano group, making it less reactive in certain chemical reactions.
tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate: Contains a methyl group instead of a cyano group, altering its chemical properties and reactivity.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex structure with additional functional groups, used in different synthetic applications.
Uniqueness
tert-Butyl 3-cyano-1,4-diazepane-1-carboxylate is unique due to the presence of both the cyano and tert-butyl groups. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses. Its structural features allow for diverse chemical modifications, enhancing its utility in research and industry.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
tert-butyl 3-cyano-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-6-4-5-13-9(7-12)8-14/h9,13H,4-6,8H2,1-3H3 |
InChIキー |
MKOFQEZRHXZPPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid](/img/structure/B12835589.png)

![Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B12835598.png)

![5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12835606.png)

![8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B12835614.png)

![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)
![(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12835636.png)



